Basicity Reduction vs. Parent Amidine Pentanamidine: Enabling Oral Prodrug Bioavailability
N-Hydroxy-pentanamidine exhibits substantially reduced basicity compared to its parent amidine, pentanamidine (valeramidine, CAS 109-51-3), a property that is critical for oral prodrug applications. The amidoxime functional group lowers the conjugate acid pKa from the ~11–12 range characteristic of alkylamidines to approximately 5.8–7.5 for the protonated oxime nitrogen [1]. This reduction of roughly 3–4 pKa units means that at physiological pH (7.4), the amidoxime exists predominantly in its neutral, membrane-permeable form, whereas the parent amidine remains >99% protonated and impermeant [2]. The prodrug principle, established by Clement and validated clinically with ximelagatran (an amidoxime prodrug of the thrombin inhibitor melagatran), demonstrates that this basicity differential is the mechanistic basis for converting non-oral amidines into orally bioavailable therapeutic agents [3]. Note: quantitative pKa data below are from acetamidoxime as the closest experimentally characterized aliphatic surrogate; direct experimental pKa data for N-Hydroxy-pentanamidine itself are limited to a predicted value of 7.48±0.69.
| Evidence Dimension | Conjugate acid pKa (basicity of protonated form) |
|---|---|
| Target Compound Data | Predicted pKa = 7.48 ± 0.69 (N-Hydroxy-pentanamidine, from computational prediction ) |
| Comparator Or Baseline | Acetamidoxime (aliphatic amidoxime surrogate): pKa1 = 5.78 (experimental, oxime N deprotonation, 0.0 M ionic strength, 25 °C, ¹H NMR titration [1]); Benzamidoxime (aromatic amidoxime): pKa1 = 4.85 (experimental, UV/vis titration [1]); Parent amidine class: pKa ~11–12 (literature consensus for alkylamidines [2]) |
| Quantified Difference | ΔpKa ≈ 3–4 units reduction vs. parent amidine class (corresponding to ~1,000–10,000-fold lower fraction protonated at pH 7.4); N-Hydroxy-pentanamidine predicted to be ~0.7–1.7 units more basic than acetamidoxime due to inductive effect of longer alkyl chain |
| Conditions | Acetamidoxime and benzamidoxime pKa values measured via spectroscopic titration at 25 °C in aqueous solution (Mehio et al., J. Phys. Chem. B, 2015); N-Hydroxy-pentanamidine pKa predicted computationally |
Why This Matters
The quantitative basicity reduction directly determines whether an amidine-containing compound can be absorbed orally; procurement of the correct N-hydroxylated form (amidoxime) rather than the parent amidine is essential for any prodrug development program targeting oral delivery of amidine pharmacophores.
- [1] Mehio N, Lashely MA, Nugent JW, Tucker L, Correia B, Do-Thanh CL, Dai S, Hancock RD, Bryantsev VS. Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. Journal of Physical Chemistry B. 2015;119(8):3567-3576. doi:10.1021/jp512778x. Table 1: Acetamidoxime pKa1 = 5.78, pKa2 = 13.21; Table 2: Benzamidoxime pKa1 = 4.85, pKa2 = 12.36. View Source
- [2] Clement B. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. 2002;34(3):565-579. doi:10.1081/dmr-120005643. PMID: 12214667. View Source
- [3] Clement B, Bürenheide A, Rieckert W, Schwarz J. Diacetyldiamidoximeester of Pentamidine, a Prodrug for Treatment of Protozoal Diseases: Synthesis, in vitro and in vivo Biotransformation. ChemMedChem. 2006;1(11):1260-1267. doi:10.1002/cmdc.200600079. View Source
